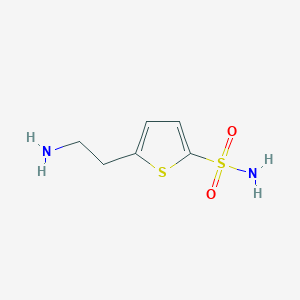

5-(2-Aminoethyl)thiophene-2-sulfonamide

Descripción

Historical Context of Sulfonamide Derivatives in Drug Discovery

The journey of sulfonamides in medicine began in the 1930s, marking a revolutionary era in the fight against bacterial infections. ebsco.combritannica.com Initially developed for the dye industry, the antibacterial properties of these compounds were a serendipitous discovery. huvepharma.com In 1932, German chemist Josef Klarer found that a red dye named Prontosil exhibited remarkable antibacterial effects in mice. huvepharma.com This was soon followed by the realization that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. youtube.comopenaccesspub.org

This breakthrough led to a "sulfa craze," with numerous sulfonamide derivatives being synthesized and saving countless lives during World War II, including that of Winston Churchill. huvepharma.comnih.gov Although the advent of penicillin and subsequent antibiotics led to a decline in their use, sulfonamides remain relevant in modern medicine, often used in combination with other drugs like trimethoprim (B1683648) to enhance efficacy and combat resistance. huvepharma.comyoutube.com Beyond their antimicrobial applications, sulfonamide derivatives have been developed for a range of other therapeutic purposes, including diuretics and hypoglycemic agents. youtube.comopenaccesspub.org

Significance of Thiophene (B33073) Moieties in Therapeutically Active Compounds

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.govrsc.org Its structural and electronic properties make it a versatile building block in drug design. eprajournals.com Thiophene is considered a bioisostere of the benzene (B151609) ring, meaning it has similar physicochemical properties, which allows for its substitution in drug molecules to modulate biological activity. nih.govchemicalbook.com

The thiophene nucleus is present in a wide array of commercially available drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antipsychotic, and anticancer agents. nih.govnih.govnih.gov Its ability to participate in hydrogen bonding and other molecular interactions contributes to its effectiveness as a pharmacophore. nih.gov The exploration of thiophene derivatives continues to be an active area of research, with scientists aiming to synthesize novel compounds with enhanced therapeutic profiles. nih.govresearchgate.net

Overview of 2-Aminoethyl-Containing Heterocyclic Structures in Bioactive Agents

The 2-aminoethyl group (-CH2CH2NH2) is a common structural motif found in many biologically active molecules. When attached to a heterocyclic ring system, this side chain can significantly influence the compound's pharmacological properties. This functional group can participate in crucial interactions with biological targets, such as receptors and enzymes, often through hydrogen bonding and electrostatic interactions.

Defining the Research Niche of 5-(2-Aminoethyl)thiophene-2-sulfonamide within Sulfonamide Chemistry

This compound occupies a specific niche within the vast landscape of sulfonamide chemistry. This compound uniquely combines three key structural features: a sulfonamide group, a thiophene ring, and a 2-aminoethyl side chain. This combination of pharmacophores suggests the potential for a unique biological activity profile.

The sulfonamide group provides a well-established anchor for interacting with various biological targets. The thiophene ring serves as a versatile scaffold that can be further modified to fine-tune the compound's properties. The 2-aminoethyl side chain introduces a basic center and the potential for additional interactions with biological macromolecules.

Research into this specific compound and its analogs could lead to the discovery of novel therapeutic agents with specific activities. The synthesis and biological evaluation of such molecules are of interest to medicinal chemists seeking to expand the therapeutic potential of sulfonamide-based drugs.

An in-depth exploration of the synthetic pathways leading to the chemical compound This compound reveals a multi-faceted approach, relying on the strategic construction of the core heterocyclic structure, followed by the careful introduction and modification of its functional side chain. The methodologies employed are central to the fields of medicinal and materials chemistry, where thiophene sulfonamides are recognized as crucial pharmacophores and functional motifs.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-aminoethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406974 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109213-13-0 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigative Studies on Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

The compound 5-(2-Aminoethyl)thiophene-2-sulfonamide belongs to the class of five-membered heterocyclic sulfonamides, which are recognized for their potential as carbonic anhydrase (CA) inhibitors. nih.gov The sulfonamide group (-SO2NH2) is a key structural feature that allows these compounds to bind to the zinc ion within the active site of carbonic anhydrase enzymes, thereby inhibiting their catalytic activity. nih.govnih.gov The thiophene (B33073) ring serves as a scaffold, and modifications to its substituents can influence the compound's inhibitory potency and selectivity for different CA isozymes. nih.govnih.gov

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several known isozymes of carbonic anhydrase in humans, and the development of isozyme-selective inhibitors is a significant area of research. nih.gov Derivatives of thiophene-2-sulfonamide (B153586) have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isozymes. nih.govnih.gov

Studies on a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides, which are structurally related to this compound, have shown that these compounds generally exhibit medium to weak inhibitory activity against the cytosolic isozyme hCA-I. nih.gov The inhibition constants (Ki) for this class of compounds were reported to be in the range of 224 to 7544 nM. nih.gov Another study on different thiophene-based sulfonamides found Ki values against hCA-I ranging from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM. nih.gov Generally, thiophene sulfonamide derivatives tend to show weaker inhibition against hCA-I compared to other isozymes like hCA-II. nih.gov

In contrast to their activity against hCA-I, derivatives of this compound are often potent inhibitors of the cytosolic isozyme hCA-II. nih.govnih.gov For instance, a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides were found to be highly effective, low nanomolar inhibitors of hCA-II, with Ki values ranging from 2.2 to 7.7 nM. nih.gov X-ray crystallography studies of some of these compounds in complex with hCA-II have revealed that the high affinity is due to favorable, mainly hydrophobic, interactions between the sulfonamide scaffold and the enzyme's active site, in addition to the coordination of the sulfamoyl group to the zinc ion. nih.govcapes.gov.br Thiophene-based sulfonamides, in general, have demonstrated potent inhibitory effects on hCA-II, with IC50 values in the range of 23.4 nM to 1.405 µM and Ki values from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM in one study. nih.gov

Carbonic anhydrase IX (CA IX) is a transmembrane, tumor-associated isozyme that is considered a biomarker for hypoxia. nih.gov The inhibition of CA IX is a target for the development of anticancer agents. mdpi.com Studies on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides have shown that they can inhibit hCA IX with Ki values ranging from 5.4 to 811 nM. nih.gov This indicates that thiophene-based sulfonamides have the potential to be developed as inhibitors of this important cancer-related isozyme.

| Isozyme | Inhibitor Class | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| hCA-I | 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | - | 224 - 7544 | nih.gov |

| hCA-I | Thiophene-based sulfonamides | 69 - 70,000 | 66.49 - 234,990 | nih.gov |

| hCA-II | 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | - | 2.2 - 7.7 | nih.gov |

| hCA-II | Thiophene-based sulfonamides | 23.4 - 1405 | 74.88 - 38,040 | nih.gov |

| hCA-IX | 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | - | 5.4 - 811 | nih.gov |

Paraoxonase-1 (hPON1) Inhibition

Paraoxonase-1 (hPON1) is an important enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress. dokumen.pubresearchgate.net The interaction between various sulfonamides and hPON1 has been a subject of investigation.

Research on a range of sulfonamide derivatives has shown that they can act as potential inhibitors of purified human serum PON1. dokumen.pub For the studied sulfonamides, the half-maximal inhibitory concentration (IC₅₀) values were found to be in the micromolar range, spanning from 24.10 µM to 201.45 µM. dokumen.pub

The inhibition mechanism of sulfonamides against hPON1 is not uniform across the class; both competitive and non-competitive inhibition have been observed. dokumen.pub For a series of nine sulfonamides studied, six were identified as non-competitive inhibitors, while three acted as competitive inhibitors. dokumen.pub The inhibition constants (Kᵢ) for these compounds were determined to be in the range of 4.41 ± 0.52 µM to 150.23 ± 20.73 µM. dokumen.pub While these studies establish that sulfonamides can inhibit hPON1 through different mechanisms, specific kinetic data for this compound was not detailed in the reviewed literature.

Lactoperoxidase (LPO) Inhibition

Lactoperoxidase (LPO) is a significant enzyme found in milk and mucosal secretions that contributes to the innate immune system. nih.govmdpi.com The inhibitory potential of thiophene-2-sulfonamide derivatives against this enzyme has been evaluated. nih.govmdpi.com

In a study investigating the in vitro effects of several thiophene-2-sulfonamide derivatives on the enzymatic activity of purified bovine milk LPO, this compound was identified as an inhibitor. mdpi.com The study measured the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half. For this compound, the IC₅₀ value was determined to be 10.1 µM. mdpi.com

Further kinetic analysis was performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition for this compound against LPO. The study revealed that this compound acts as a competitive inhibitor , with a Kᵢ value of 7.0 ± 1.5 µM. mdpi.com A competitive inhibition mechanism indicates that the inhibitor molecule binds directly to the active site of the enzyme, thereby competing with the natural substrate. mdpi.com The presence of the aminoethyl group on the thiophene-2-sulfonamide structure was noted to influence this inhibitory mechanism. mdpi.com

Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism |

|---|---|---|---|

| Bovine Lactoperoxidase (LPO) | 10.1 | 7.0 ± 1.5 | Competitive |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Carbonic Anhydrase |

| Paraoxonase-1 |

| Lactoperoxidase |

Other Enzyme Inhibition

The thiophene sulfonamide scaffold is a subject of broad-spectrum enzyme inhibition studies. While research on this compound itself is specific, the activities of its structural analogs and derivatives provide insight into its potential therapeutic applications.

HIV-1 Reverse Transcriptase (RT): Thiophene derivatives are recognized as potential inhibitors of HIV-1 RT, an essential enzyme for viral replication. nih.govyoutube.com Inspired by diarylpyrimidine-type non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of amino acid-substituted thiophene[3,2-d]pyrimidine derivatives were designed to target the solvent-exposed region of the NNRTI-binding pocket. nih.gov One compound, 5k , demonstrated potent activity against wild-type HIV-1 and various resistant strains, with EC₅₀ values ranging from 0.042 µM to 7.530 µM, marking it as a promising lead for further investigation. nih.gov Similarly, research into tricyclic benzothiophene (B83047) scaffolds has yielded potent HIV-1 RT inhibitors. nih.gov

EGFR: Certain sulfonamide derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A series of thiopyrimidine and thiourea (B124793) compounds with sulfonamide moieties were evaluated for their dual inhibitory effects on EGFRT790M and VEGFR-2. Two compounds in particular, 8f and 8g , showed greater potency against several cancer cell lines than the established EGFR inhibitor erlotinib. nih.gov

α-amylase and α-glucosidase: The inhibition of digestive enzymes like α-amylase and α-glucosidase is a key strategy for managing post-prandial hyperglycemia in type 2 diabetes. nih.gov Studies have shown that various plant extracts and their constituent compounds can inhibit these enzymes. nih.govmdpi.com While not directly studying this compound, this research establishes a precedent for screening diverse chemical entities for such activity. mdpi.com

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, inhibiting cholinesterases is a primary therapeutic approach. nih.gov A study on benzothiophene–chalcone hybrids revealed that they were effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compound 5h was identified as the best BChE inhibitor with an IC₅₀ value of 24.35 µM, comparable to the reference drug galantamine. nih.gov

Dihydrofolate Reductase (DHFR): Sulfonamides are known to interfere with the folate synthesis pathway, and this mechanism has been leveraged to develop DHFR inhibitors. researchgate.net Trimethoprim (B1683648), a well-known DHFR inhibitor, is often used in combination with sulfonamides. mdpi.com Research has explored novel thiophenyl-pyrazolyl-thiazole hybrids as DHFR inhibitors, demonstrating the versatility of the thiophene scaffold in designing such agents. nih.gov The discovery that sulfonamides act by inhibiting folate synthesis led to the development of DHFR inhibitors like trimethoprim. researchgate.net

There is limited specific data in the reviewed literature regarding the direct inhibitory activity of this compound on PI3K/mTOR and enoyl ACP reductase.

Anticancer Research and Related Mechanisms

The sulfonamide functional group is a key pharmacophore in the design of various anticancer agents, targeting a range of proteins and enzymes overexpressed in cancer cells. nih.gov

Role as a Potential Hypoxic Colorectal Cancer (CRC) Biomarker

While the direct role of this compound as a hypoxic colorectal cancer (CRC) biomarker is not extensively detailed in the available literature, the broader class of sulfonamides is known to be effective as inhibitors of carbonic anhydrases, enzymes that are crucial for pH regulation in cancer cells and are often upregulated under hypoxic conditions. This functional role suggests a potential avenue for developing thiophene sulfonamide derivatives as probes or therapeutic agents in the hypoxic tumor microenvironment characteristic of CRC.

Inhibitory Effects on Tumor Growth Pathways

Sulfonamide derivatives exert their anticancer effects by disrupting multiple signaling pathways essential for tumor progression. nih.gov They have been developed as tyrosine kinase inhibitors, which block pivotal signaling cascades, and as carbonic anhydrase inhibitors, which disrupt pH regulation, thereby inhibiting cancer cell growth and survival. nih.govresearchgate.net Furthermore, their role as aromatase inhibitors interferes with estrogen synthesis, a critical pathway in hormone-dependent cancers. nih.gov

Modulation of Cell Viability and Gene Expression in Cancer Cell Lines (e.g., HCT-15)

Studies on thiopyrimidine and thiourea derivatives containing sulfonamide moieties have demonstrated their effectiveness against various cancer cell lines, including the colorectal cancer line HCT-116. Compounds 8f and 8g were identified as the most potent against a panel of cell lines, with IC₅₀ values of 6.64 µM and 4.36 µM for HCT-116, respectively. nih.gov While specific gene expression studies on HCT-15 cells for this compound were not found, the potent cytotoxic effects of related compounds on similar cell lines imply significant modulation of pathways controlling cell viability.

Exploration of Sulfonamide Derivatives as Anti-Aromatase Agents

Aromatase, an enzyme critical for estrogen biosynthesis, is a key target in treating hormone-dependent breast cancer. nih.gov The sulfonamide core is a recognized motif in the design of potent aromatase inhibitors. mdpi.com Molecular docking studies have shown that the sulfonamide group often forms hydrogen bonds within the active site of the aromatase enzyme. mdpi.com Numerous studies have explored different sulfonamide derivatives, including sulfonanilides and bis-sulfonamides, for their aromatase inhibitory activity, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.govresearchgate.net This extensive research underscores the potential of sulfonamide-based compounds, including thiophene derivatives, as effective anti-aromatase agents. nih.govmdpi.com

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of thiophene and sulfonamides have been tested against a wide array of cancer cell lines, demonstrating broad antiproliferative activity.

MCF-7 (Breast Cancer): Numerous studies report the activity of sulfonamide derivatives against the MCF-7 cell line. nih.govnih.govresearchgate.net A series of 2-thioxoimidazolidin-4-one derivatives showed significant anticancer activity against MCF-7 cells. researchgate.net In another study, thiopyrimidine and thiourea sulfonamides 8f and 8g displayed IC₅₀ values of 5.74 µM and 4.22 µM, respectively. nih.gov Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also showed potent effects, with compound 2 having an IC₅₀ of 0.013 µM. nih.gov

PC3 (Prostate Cancer): While specific data for this compound against PC3 cells is limited in the reviewed results, the broad activity of sulfonamides against various cancers suggests this is a viable area for future research.

HepG2 (Liver Cancer): The HepG2 cell line has been shown to be particularly sensitive to certain sulfonamide derivatives. nih.govresearchgate.net Compounds 8f and 8g were most potent against HepG2 cells with IC₅₀ values of 4.13 µM and 4.09 µM, respectively. nih.gov

T47D (Breast Cancer): Phenolic acids, another class of compounds, have been shown to have a time- and dose-dependent inhibitory effect on the growth of T47D human breast cancer cells. nih.gov This indicates the cell line's utility in screening potential antiproliferative agents.

The table below summarizes the antiproliferative activity of selected thiophene and sulfonamide derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Thienopyrimidine 2 | MCF-7 | 0.013 | nih.gov |

| Thiopyrimidine Sulfonamide 8f | MCF-7 | 5.74 | nih.gov |

| Thiopyrimidine Sulfonamide 8g | MCF-7 | 4.22 | nih.gov |

| Thiopyrimidine Sulfonamide 8f | HepG2 | 4.13 | nih.gov |

| Thiopyrimidine Sulfonamide 8g | HepG2 | 4.09 | nih.gov |

| Thiopyrimidine Sulfonamide 8g | HCT-116 | 4.36 | nih.gov |

| Benzothiophene-chalcone 5h (BChE Inhibition) | - | 24.35 | nih.gov |

Antimicrobial and Antiviral Activity Investigations

The combination of thiophene and sulfonamide moieties has yielded compounds with significant antimicrobial and antiviral activities. researchgate.netnih.gov

Thiophene-sulfonamide hybrids have demonstrated notable antibacterial activity. researchgate.netnih.gov The sulfonamide group is a well-known pharmacophore in various commercial antibacterial agents. researchgate.net Molecular docking studies have revealed that this functional group exhibits strong interactions with target proteins in bacteria. researchgate.net Similarly, the thiophene moiety has also been reported to contribute to antibacterial effects through strong interactions with bacterial target proteins. researchgate.net

For example, a study on 5-Bromo-N-Alkylthiophene-2-Sulfonamides showed activity against clinically isolated New Delhi Metallo-β-Lactamase producing Klebsiella pneumoniae. In another study, the synthesis and evaluation of N-substituted piperazine (B1678402) compounds led to the identification of a potent compound with minimum inhibitory concentration (MIC) values of 6.25 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. researchgate.net Furthermore, some thienopyrimidine–sulfonamide hybrids have shown mild to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov

Interactive Table: Antibacterial Activity of Thiophene-Sulfonamide Derivatives

| Compound Type | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 5-Bromo-N-Alkylthiophene-2-Sulfonamides | Klebsiella pneumoniae (NDM-1) | Active | researchgate.net |

| N-substituted piperazine thiophene-sulfonamide | Staphylococcus aureus | MIC: 6.25 µg/mL | researchgate.net |

| N-substituted piperazine thiophene-sulfonamide | Escherichia coli | MIC: 25 µg/mL | researchgate.net |

| Thienopyrimidine–sulfadiazine hybrid | Staphylococcus aureus | Enhanced activity | nih.gov |

Thiophene derivatives have also been investigated for their antifungal properties. nih.govresearchgate.net For instance, certain armed thiophene derivatives have shown activity against various fungal species. nih.gov The introduction of different substituents on the thiophene ring can influence the antifungal potency. nih.gov

In one study, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. nih.gov Several of these compounds exhibited potent antifungal activity against a range of phytopathogenic fungi, with some showing superior activity to the commercial fungicide boscalid. nih.gov Another study on pyrazole-thiophene carboxamide derivatives also identified compounds with good antifungal activity against several plant pathogenic fungi, targeting the same enzyme, succinate dehydrogenase. sioc-journal.cn

The antiviral potential of sulfonamide derivatives, including those with heterocyclic components like thiophene, has been explored against a variety of viruses. mdpi.com Research has shown that these compounds can be effective against viruses such as Chikungunya (CHIKV), Zika (ZIKV), and even SARS-CoV-2. mdpi.comnih.govscielo.br

For Chikungunya virus, several studies have identified promising inhibitors. Naphthoquinone derivatives containing a sulfonamide group have shown potent anti-CHIKV activity with low toxicity. scielo.br One compound, in particular, exhibited a significant virucidal effect. scielo.br Additionally, 1H-1,2,3-triazole-thiophene ester derivatives have demonstrated the ability to inhibit CHIKV replication in cell cultures. researchgate.net

Regarding Zika virus, studies on interferon-induced transmembrane proteins (IFITMs) have shown that their overexpression can inhibit ZIKV infection. nih.gov While not a direct study on thiophene-sulfonamides, it highlights a potential pathway that could be targeted by antiviral compounds. The broad-spectrum antiviral activity of sulfonamide derivatives suggests their potential for development against a range of viral pathogens. mdpi.com

A primary mechanism of action for sulfonamide-based antimicrobials is the inhibition of folate synthesis in bacteria. nih.govmhmedical.commicrobenotes.com Bacteria must synthesize their own folic acid, an essential nutrient for DNA synthesis and replication, as they cannot uptake it from their environment. mhmedical.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.govmicrobenotes.com By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, thereby halting bacterial growth. nih.govmhmedical.comyoutube.com This action is typically bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells. microbenotes.com

The combination of sulfonamides with trimethoprim, which inhibits a subsequent enzyme in the folate synthesis pathway (dihydrofolate reductase), often results in a synergistic and bactericidal effect. mhmedical.commicrobenotes.comyoutube.com

Neuroprotective and Other Biological Activities

Beyond antimicrobial effects, thiophene derivatives have been investigated for their neuroprotective properties. nih.govnih.gov The lipophilic nature of the thiophene ring can contribute to its ability to cross the blood-brain barrier. nih.gov

One study reported on a novel phenoxy thiophene sulfonamide compound, B355252, which demonstrated neuroprotective effects against glutamate-induced excitotoxicity in a neuronal cell model. nih.gov This compound was found to suppress oxidative stress by blocking Ca2+ influx and the production of reactive oxygen species. nih.gov It also showed the ability to potentiate nerve growth factor (NGF)-primed neurite outgrowth, suggesting its potential as a therapeutic agent for neurodegenerative disorders. nih.gov

Furthermore, thiazole-carboxamide derivatives, which share structural similarities with thiophene-based compounds, have been assessed for their ability to modulate AMPA receptors, which are critical for synaptic plasticity and memory. mdpi.com Certain derivatives acted as negative allosteric modulators, suggesting their potential as therapeutics for neurological conditions characterized by excitotoxicity. mdpi.com

Neuroprotective Effects in Cellular Models

While direct studies on this compound are limited, research on structurally related phenoxythiophene sulfonamide derivatives has provided significant insights into their neuroprotective capabilities. Notably, the compounds 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252) and its chemical analogue, B355227, have been investigated for their effects against glutamate-induced excitotoxicity, a key factor in the pathology of several neurodegenerative diseases. nih.gov

In a study utilizing the HT-22 murine hippocampal neuronal cell line, a model for glutamate-induced oxidative injury, co-treatment with B355252 demonstrated a significant, concentration-dependent protection against cell death. nih.gov At a concentration of 8 μM, B355252 was able to completely rescue the neuronal cells from the toxic effects of glutamate. nih.gov The protective mechanism appears to be linked to the modulation of intracellular signaling pathways and the mitigation of oxidative stress. Specifically, B355252 was found to reverse the glutamate-enhanced reduction in glutathione (B108866) (GSH) synthesis, a critical endogenous antioxidant. nih.gov

Further investigations with the blood-brain barrier penetrant analogue, B355227, in the same HT-22 cell model, revealed a multi-faceted neuroprotective mechanism. Treatment with B355227 was shown to suppress the glutamate-induced increase in intracellular reactive oxygen species (ROS) and calcium (Ca2+) levels. nih.gov The compound also protected the mitochondrial membrane potential and modulated the mitogen-activated protein kinase (MAPK) pathway by reducing the phosphorylation of JNK and p38, both of which are involved in promoting neuronal cell death. nih.gov

Table 1: Neuroprotective Effects of B355252 against Glutamate-Induced Toxicity in HT-22 Cells

| Concentration of B355252 | Protection Against Cell Death (%) |

| 2 µM | 9.1% (p<0.01) |

| 4 µM | 26.0% (p<0.001) |

| 8 µM | 61.9% (p<0.001) |

| Data sourced from a study on glutamate-evoked excitotoxicity in a murine hippocampal neuronal cell line. nih.gov |

Anti-inflammatory and Antioxidant Potential

The sulfonamide functional group is a key pharmacophore that contributes to the anti-inflammatory and antioxidant activities observed in a wide range of derivatives. nih.gov The proposed mechanisms often involve the modulation of key signaling pathways related to inflammation and oxidative stress.

One of the crucial mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (NRF2). researchgate.neteurekaselect.com NRF2 is a primary regulator of the endogenous antioxidant response and it negatively controls the NF-κB signaling pathway, which is central to the inflammatory process. researchgate.netnih.gov For instance, a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been designed as NRF2 activators. nih.gov These compounds were shown to mitigate inflammation in LPS-induced RAW 264.7 cells by reducing the production of nitric oxide (NO) and reversing the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. nih.gov

The antioxidant properties of sulfonamide derivatives have also been demonstrated through various in vitro assays. nih.gov For example, a study on 2-aminothiazole (B372263) sulfonamide derivatives highlighted their potent antioxidant activity. excli.de One of the tested compounds exhibited significant radical scavenging activity, indicating its potential to neutralize harmful free radicals. excli.de Phenolic dopamine (B1211576) analogs containing a sulfonamide group have also shown superior reducing power for Fe3+ to Fe2+ and Cu2+ to Cu+ compared to standard antioxidants. nih.gov

Table 2: Antioxidant Activity of a 2-Aminothiazole Sulfonamide Derivative

| Assay | Activity (%) |

| DPPH Radical Scavenging | 90.09% |

| Superoxide Dismutase (SOD) Mimic | 99.02% |

| Results from an in vitro study on the antioxidant potential of novel sulfonamide derivatives. excli.de |

Antidiabetic and Anti-Alzheimer's Activities of Related Sulfonamides

The therapeutic potential of sulfonamide derivatives extends to metabolic and neurodegenerative diseases like type II diabetes and Alzheimer's disease. eurekaselect.com A number of these compounds have been investigated for their ability to inhibit key enzymes implicated in the pathology of Alzheimer's. researchgate.neteurekaselect.com

Several sulfonamide derivatives have been reported to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. researchgate.neteurekaselect.com The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. For example, a series of novel dopamine analogs incorporating a sulfonamide functional group were synthesized and evaluated for their anticholinergic effects. nih.gov One compound from this series displayed inhibitory activity against both AChE and BChE at the micromolar level. nih.gov

Furthermore, some sulfonamide derivatives have shown the ability to reduce the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. researchgate.neteurekaselect.com Fluorinated benzenesulfonamides, for instance, have been found to slow down the Aβ aggregation process by more than three-fold. researchgate.net The anti-Alzheimer's potential of these compounds is often multifaceted, also encompassing their antioxidant and anti-inflammatory properties which are critical for addressing the complex pathology of the disease. researchgate.neteurekaselect.com

In the context of diabetes, certain pyridine (B92270) sulfonamide derivatives have been investigated for their potential in managing type II diabetes. eurekaselect.com

Table 3: Inhibitory Activity of a Dopamine Analog with a Sulfonamide Moiety against Cholinesterases

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 298 ± 43 |

| Butyrylcholinesterase (BChE) | 321 ± 29 |

| Data from a study on novel sulfonamides with anti-Alzheimer and antioxidant capacities. nih.gov |

Computational Chemistry and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex.

While direct molecular docking studies for 5-(2-Aminoethyl)thiophene-2-sulfonamide with human carbonic anhydrase isozymes I and II (hCA-I and hCA-II) are not extensively reported in the available literature, studies on other thiophene-based sulfonamides have demonstrated potent inhibitory effects on these enzymes. researchgate.netnih.gov These studies suggest that the sulfonamide group and the thiophene (B33073) moiety are crucial for the inhibition of these enzymes. researchgate.netnih.gov For some thiophene-based sulfonamides, it has been observed that they inhibit hCA-I and hCA-II by interacting outside of the catalytic active site, indicating a noncompetitive mode of inhibition. researchgate.netnih.gov

In the context of HIV-1 reverse transcriptase (HIV-1 RT), an enzyme critical for the replication of the HIV virus, no specific docking studies for this compound were found. However, research on other sulfonamide-containing compounds has highlighted their potential as HIV-1 RT inhibitors. nih.gov The binding pocket for non-nucleoside reverse transcriptase inhibitors (NNRTIs) is largely hydrophobic, and interactions with aromatic residues such as Tyr181, Tyr188, and Phe227 are common. nih.gov

A study on a series of thiophene sulfonamide derivatives targeting the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, with the PDB code 2NSD, revealed notable docking scores. nih.gov This suggests potential interactions within the binding pocket of this enzyme. nih.gov

For a series of thiophene sulfonamide derivatives docked with the 2NSD protein, docking scores ranged from -6 to -12 kcal/mol. nih.gov Specific compounds within this series demonstrated impressive glide scores exceeding 11 kcal/mol, indicating strong predicted binding affinities. nih.gov

In studies of thiophene-based sulfonamides against hCA-I and hCA-II, IC50 values were reported in the range of 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II. nih.gov The corresponding Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. nih.gov

Table 1: Docking Scores and Inhibitory Activities of Thiophene Sulfonamide Derivatives

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | IC50 | Ki |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivatives | 2NSD | -6 to -12 | Not Reported | Not Reported |

| Thiophene-based Sulfonamides | hCA-I | Not Reported | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |

Note: The data presented in this table is for structurally related thiophene sulfonamide derivatives and not specifically for this compound.

For thiophene-based sulfonamides inhibiting hCA-I and hCA-II, molecular docking studies have suggested that these compounds can inhibit the enzymes by interacting with regions outside of the catalytic active site. researchgate.netnih.gov This indicates a noncompetitive inhibition mechanism. nih.gov

In the case of HIV-1 RT, inhibitors can bind to either the catalytic active site or an allosteric site. nih.gov The allosteric site is located approximately 10 Å away from the active site and is predominantly hydrophobic. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, allowing for the assessment of the stability of ligand-protein complexes.

While specific MD simulation data for this compound is not available, MD simulations are a powerful tool for investigating protein-drug complexes. nih.gov For the thiophene sulfonamide derivatives with high docking scores against 2NSD, molecular dynamics simulations were performed to gain deeper insights into their dynamic behavior and stability within the binding pocket. nih.gov Such simulations can reveal the flexibility of the ligand and the protein, as well as the persistence of key interactions over time, providing a more dynamic picture of the binding event than static docking poses. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational and In Vitro Correlation

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity.

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, and its interaction with protein targets is a key area of study. acs.org The sulfur atom in the thiophene ring can enhance drug-receptor interactions by participating in hydrogen bonding. nih.gov In SAR studies, the thiophene ring is often explored as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov For sulfonamides in general, structural modifications can significantly impact their therapeutic activity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tyr181 |

| Tyr188 |

Impact of Substituent Groups on Biological Activity

The biological activity of thiophene sulfonamide derivatives is significantly influenced by the nature and position of substituent groups on the thiophene ring. openaccesspub.org Structure-activity relationship (SAR) studies on related compounds reveal that modifications to the core structure can drastically alter their therapeutic potential. researchgate.net For instance, in various classes of sulfonamides, the addition of different functional groups can enhance or diminish their activity as antibacterial agents, anti-inflammatory drugs, or enzyme inhibitors. openaccesspub.org

In the context of this compound, the primary amino group at the terminus of the ethyl side chain is a critical determinant of its chemical properties and potential interactions with biological targets. The presence of this amine introduces a basic center, which can participate in hydrogen bonding and ionic interactions, crucial for binding to the active sites of enzymes.

General SAR principles for sulfonamide-based drugs indicate that the nature of the substituent on the sulfonamide nitrogen and on the aromatic ring system dictates the compound's spectrum of activity. While the specific biological activity of this compound is not extensively detailed, the unsubstituted sulfonamide group and the aminoethyl side chain are key features for its predicted interactions.

Table 1: Key Substituent Groups and Their Potential Impact on Biological Activity

| Substituent Group | Location | Potential Impact on Biological Activity |

| Primary Amino Group (-NH2) | 2-Aminoethyl side chain | Can act as a hydrogen bond donor and form ionic interactions, influencing binding to target enzymes. researchgate.netnih.gov |

| Sulfonamide Group (-SO2NH2) | Position 2 of thiophene ring | Essential for the inhibition of various enzymes, particularly carbonic anhydrases. nih.gov |

| Thiophene Ring | Core scaffold | Provides a rigid framework and can engage in hydrophobic and π-π stacking interactions within enzyme active sites. nih.gov |

Influence of Thiophene and Sulfonamide Moieties on Enzyme Inhibition

The combination of a thiophene ring and a sulfonamide group is a well-established pharmacophore for enzyme inhibition, most notably for carbonic anhydrases (CAs). nih.gov The sulfonamide moiety is a cornerstone of many CA inhibitors, where the -SO2NH2 group coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition. nih.gov

Computational studies on various thiophene-based sulfonamides have elucidated the binding modes of these inhibitors. nih.gov The thiophene ring often contributes to the binding affinity through hydrophobic interactions with nonpolar residues in the active site. In some cases, the sulfur atom of the thiophene ring can form specific interactions with the enzyme, further stabilizing the inhibitor-enzyme complex. nih.gov

Table 2: Contribution of Thiophene and Sulfonamide Moieties to Enzyme Inhibition

| Moiety | Role in Enzyme Inhibition |

| Thiophene Ring | - Provides a stable, aromatic scaffold. - Participates in hydrophobic and van der Waals interactions with enzyme active site residues. - The sulfur atom may engage in specific interactions, influencing binding orientation. nih.gov |

| Sulfonamide Group | - Acts as a key zinc-binding group in metalloenzymes like carbonic anhydrase. - Forms crucial hydrogen bonds with active site residues. - The primary site of interaction for many sulfonamide-based inhibitors. openaccesspub.orgnih.gov |

Modifications of the 2-Aminoethyl Side Chain and Their Pharmacological Implications

The 2-aminoethyl side chain of this compound presents a key point for structural modification to modulate its pharmacological properties. In drug design, altering such side chains can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity. nih.govnih.gov

Alkylation or acylation of the terminal amino group could lead to derivatives with altered polarity and hydrogen bonding capabilities. For example, converting the primary amine to a secondary or tertiary amine can impact its basicity and steric profile, which in turn would affect its interaction with target proteins. nih.gov Such modifications have been shown in other classes of compounds to fine-tune their biological activity. nih.gov

Furthermore, the length and flexibility of the ethyl linker can also be significant. Shortening or lengthening this chain, or introducing rigidity through cyclization, are common strategies in medicinal chemistry to optimize the orientation of the terminal functional group for optimal target engagement. While specific studies on modifying the 2-aminoethyl side chain of this particular thiophene sulfonamide are scarce, the general principles of medicinal chemistry suggest that such modifications would be a viable strategy for developing analogs with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Aminoethyl)thiophene-2-sulfonamide, and how can intermediates be characterized?

- Methodology : A multi-step synthesis typically involves functionalizing thiophene with sulfonamide and aminoethyl groups. For example, thiophene-2-sulfonyl chloride can be reacted with 2-aminoethylamine under basic conditions. Critical intermediates should be purified via column chromatography and characterized using -NMR, -NMR, and IR spectroscopy to confirm sulfonamide bond formation and amine functionality . Yield optimization may require adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C for exothermic steps) .

Q. How can researchers verify the purity and structural integrity of this compound using analytical techniques?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity. Compare retention times with standards .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak (expected m/z ~245 for C₆H₁₀N₂O₂S₂) .

- Elemental Analysis : Validate carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Q. What solvent systems are optimal for solubility testing of this compound in biological assays?

- Methodology : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). For low solubility, use co-solvents like ethanol (≤10% v/v) or surfactants (e.g., Tween-80). Centrifuge suspensions at 10,000×g for 10 min to remove undissolved particles .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for sulfonamide derivatives like this compound?

- Methodology : Perform differential scanning calorimetry (DSC) under inert gas (N₂) to determine decomposition onset temperature and energy release. Compare with structurally similar compounds (e.g., sulfonium analogs decompose at 120–140°C with 400–600 J/g energy release). Use thermogravimetric analysis (TGA) to correlate mass loss with DSC peaks . For discrepancies, verify sample purity (≥95% by HPLC) and control heating rates (5–10°C/min) .

Q. What strategies are effective for modifying the sulfonamide group to enhance biological activity while maintaining stability?

- Methodology :

- Oxidation : Treat with 30% H₂O₂ in glacial acetic acid to convert sulfide to sulfone, improving electrophilicity for enzyme binding .

- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via nucleophilic substitution on the thiophene ring. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

- Biological Testing : Use enzyme inhibition assays (e.g., carbonic anhydrase) with UV-Vis monitoring at 348 nm for activity validation .

Q. How should researchers address discrepancies in -NMR data for aminoethyl side-chain conformers?

- Methodology :

- Variable Temperature NMR : Acquire spectra at 25°C and −40°C to freeze rotational conformers. Split peaks at low temperature indicate dynamic exchange .

- COSY and NOESY : Correlate proton couplings to confirm spatial proximity of NH₂ and sulfonamide groups .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets like kinases or GPCRs?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB 8UM) to predict binding poses. Focus on sulfonamide interactions with catalytic lysine or serine residues .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at concentrations of 0.1–10 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.